![molecular formula C13H14ClN3O B2360492 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]propanamide CAS No. 2411254-98-1](/img/structure/B2360492.png)
2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]propanamide, also known as CK-869, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. It is a small molecule inhibitor of the protein kinase CK2, which is known to play a crucial role in cell growth and proliferation. In
Mécanisme D'action
2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]propanamide works by inhibiting the activity of CK2, which is a protein kinase that regulates many cellular processes, including cell growth, proliferation, and survival. CK2 is known to be overexpressed in many types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]propanamide has been found to bind to the ATP-binding site of CK2 and block its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]propanamide has been shown to have a range of biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth. In addition, 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]propanamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of other diseases, such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]propanamide is its specificity for CK2, which makes it a valuable tool for studying the role of CK2 in cellular processes. It has also been found to be effective at low concentrations, which reduces the risk of off-target effects. However, 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]propanamide has some limitations for lab experiments, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are many potential future directions for research on 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]propanamide. One area of interest is the development of new analogs with improved pharmacological properties, such as better solubility and bioavailability. Another direction is the investigation of the role of CK2 in other diseases, such as neurodegenerative disorders and infectious diseases. Finally, the combination of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]propanamide with other cancer drugs may provide a promising strategy for improving cancer treatment outcomes.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]propanamide involves a multi-step process that starts with the reaction of 4-methylquinazoline-2-carbaldehyde with 2-chloro-N-propylpropanamide in the presence of a base. The resulting intermediate is then subjected to a series of reactions, including reduction, acylation, and cyclization, to yield the final product. The overall yield of the synthesis method is around 20%, and the purity of the compound is typically above 95%.
Applications De Recherche Scientifique
2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]propanamide has been extensively studied for its potential applications in cancer treatment. CK2 is known to be overexpressed in many types of cancer, and its inhibition has been shown to have anti-cancer effects. 2-Chloro-N-[(4-methylquinazolin-2-yl)methyl]propanamide has been found to be effective against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to enhance the efficacy of other cancer drugs, such as cisplatin and doxorubicin.
Propriétés
IUPAC Name |
2-chloro-N-[(4-methylquinazolin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c1-8(14)13(18)15-7-12-16-9(2)10-5-3-4-6-11(10)17-12/h3-6,8H,7H2,1-2H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJACBAZQNZYRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)CNC(=O)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



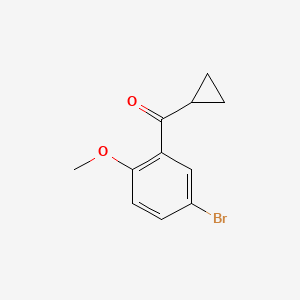
![Ethyl 4-oxo-3-phenyl-5-[[3-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2360414.png)
![N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-(3,4-diethoxyphenyl)acetamide](/img/structure/B2360415.png)
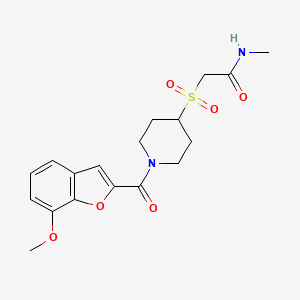
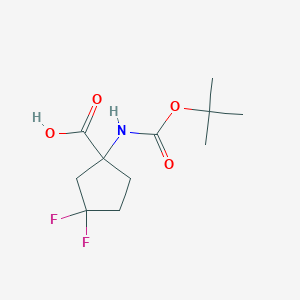
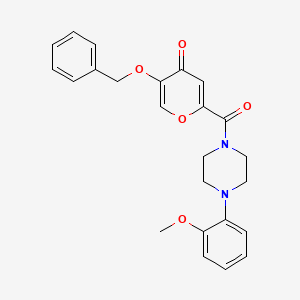
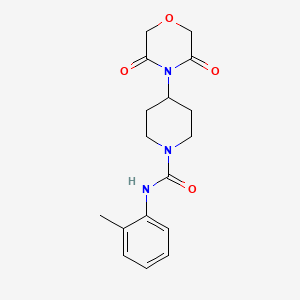
![N-(benzo[d]thiazol-2-yl)-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2360423.png)
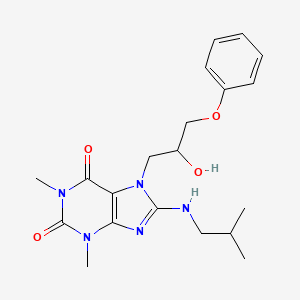
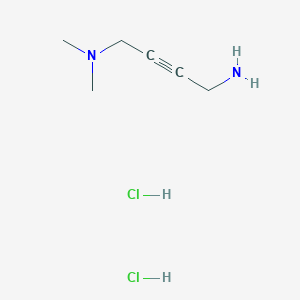
![7-Oxa-1-azaspiro[4.4]nonane-2,4-dione](/img/structure/B2360430.png)
![(4S)-4-[[(2S)-2-acetamidopropanoyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(3S,6R,9S,12S,16Z,21S)-3-(3-carbamimidamidopropyl)-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-12,21-dimethyl-9-(2-methylpropyl)-2,5,8,11-tetraoxo-6-(sulfanylmethyl)-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B2360431.png)